

Application Notes and Protocols for the Analytical Detection of Vinclozolin Metabolite M2

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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605978

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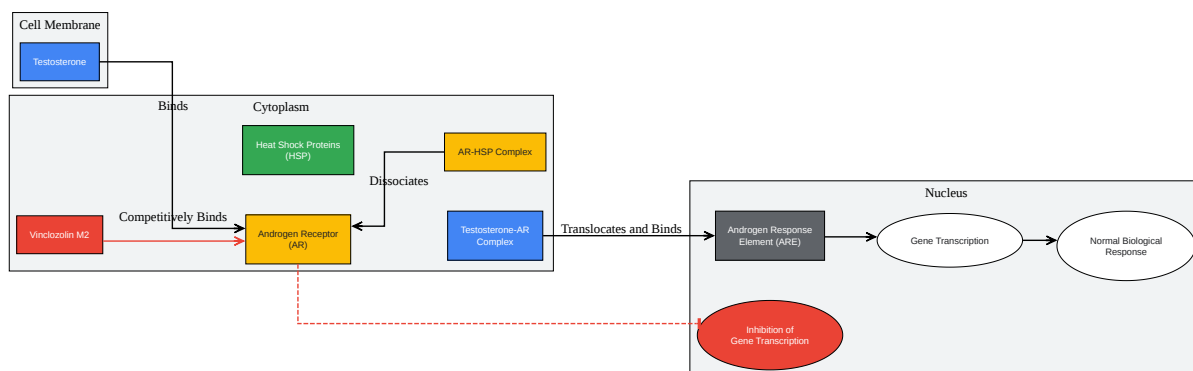
For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin is a dicarboximide fungicide that, along with its metabolites, has been identified as an endocrine disruptor with anti-androgenic properties. The primary mechanism of action involves the competitive inhibition of the androgen receptor by its metabolites, M1 and M2.^[1] This document provides detailed application notes and protocols for the analytical detection of the Vinclozolin metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) in various matrices. The methods described herein are essential for researchers studying the toxicology, environmental fate, and human exposure to Vinclozolin.

Signaling Pathway of Vinclozolin's Anti-Androgenic Action

Vinclozolin and its active metabolites, M1 and M2, exert their endocrine-disrupting effects primarily by acting as antagonists to the androgen receptor (AR). This interference with the normal androgen signaling pathway can lead to various adverse health outcomes, particularly in reproductive development.^[1]



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Caption: Vinclozolin M2's anti-androgenic signaling pathway.

Analytical Methods and Protocols

A variety of analytical methods are available for the detection and quantification of Vinclozolin M2 in biological and environmental matrices. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Vinclozolin and its metabolites from various studies.

Table 1: HPLC Methods for Vinclozolin and Metabolites

Analyte	Matrix	LOD	LOQ	Recovery (%)	Linearity (r ²)	Reference
Vinclozolin	Fungicide Formulation	-	25 ppm	-	>0.999	[2]
Vinclozolin, M1, M2	Rat Serum	-	-	85 - 105	-	[3]
Vinclozolin	Bio-fluids	-	5 µM	>90	-	[4]

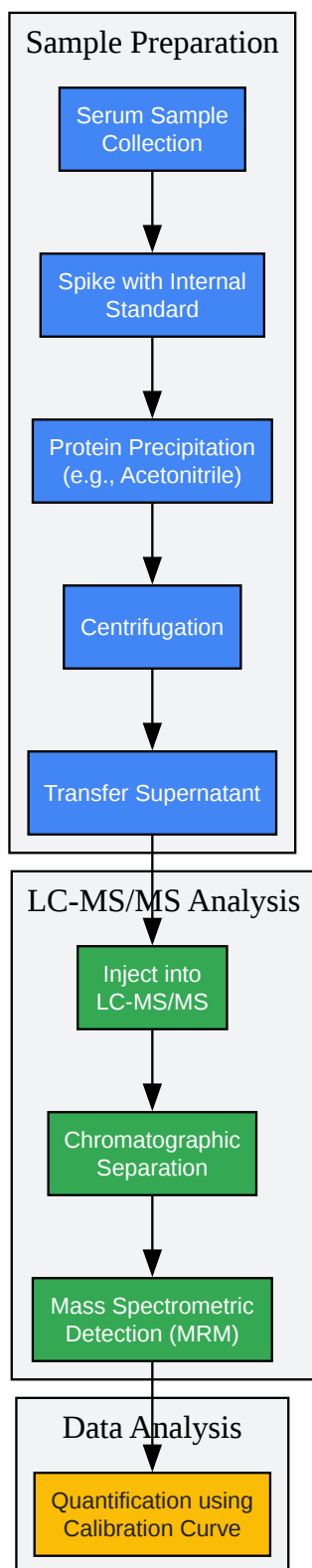
Table 2: GC-MS and LC-MS/MS Methods for Vinclozolin and Metabolites

Analyte	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	RSD (%)	Reference
Vinclozolin	Water	2.1 ng/L	3.5 ng/L	83.9 - 75.8	-	[5]
Pesticides	Soil	0.6 - 3.4	-	75 - 102	3 - 13	[6]
311 Pesticides	Loamy Sand Soil	-	10	70 - 119	<20	[7]
342 Pesticides	Paddy Soil	-	10	70 - 120	<20	[8]

Application Note 1: Analysis of Vinclozolin M2 in Serum by LC-MS/MS

This protocol is designed for the quantitative analysis of Vinclozolin M2 in serum samples, a critical matrix for human exposure assessment.

Experimental Workflow



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Caption: Workflow for Vinclozolin M2 analysis in serum.

Detailed Protocol

1. Materials and Reagents

- Vinclozolin M2 analytical standard
- Isotopically labeled internal standard (e.g., Vinclozolin-d4 M2)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Human serum (blank)

2. Sample Preparation

- Pipette 100 μ L of serum into a microcentrifuge tube.
- Spike with an appropriate amount of internal standard solution.
- Add 300 μ L of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

3. LC-MS/MS Conditions

- LC System: UHPLC system

- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Ionization Mode: Positive
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for Vinclozolin M2 and the internal standard need to be optimized.

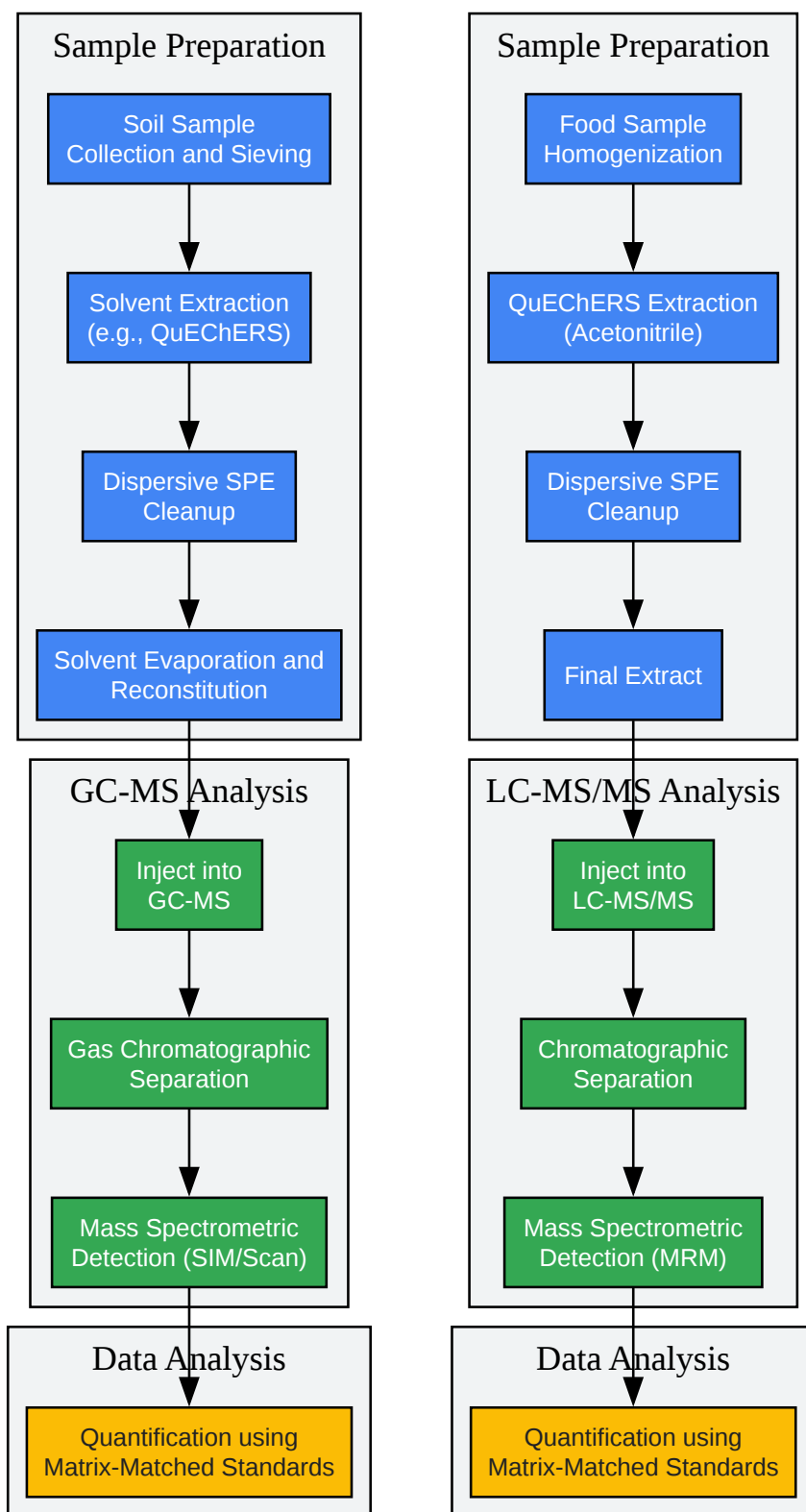
4. Quantification

- Prepare a calibration curve in blank serum ranging from the expected lower to upper concentrations.
- Process the calibration standards and quality control (QC) samples alongside the unknown samples.
- Quantify Vinclozolin M2 in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Application Note 2: Analysis of Vinclozolin M2 in Soil by GC-MS

This protocol outlines a method for the determination of Vinclozolin M2 residues in soil, which is crucial for environmental monitoring and risk assessment.

Experimental Workflow



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